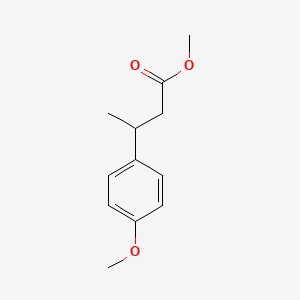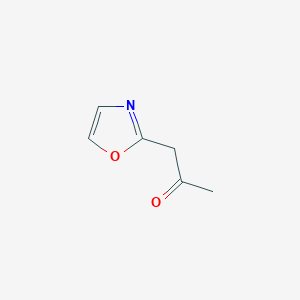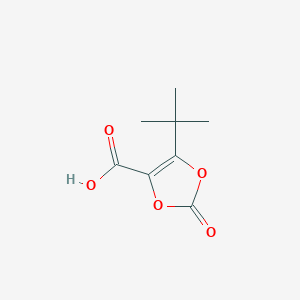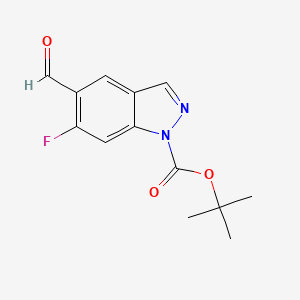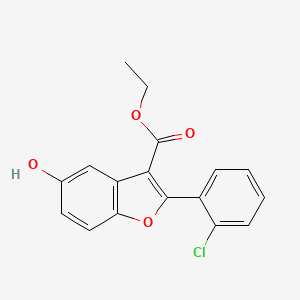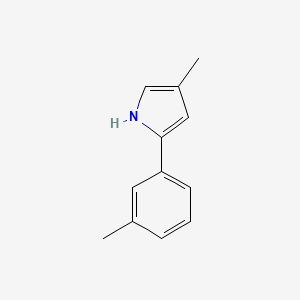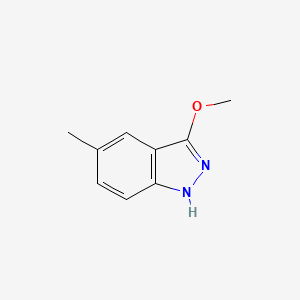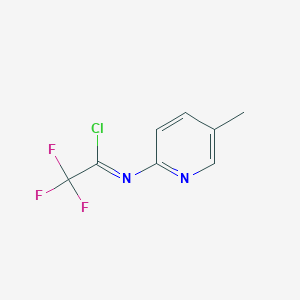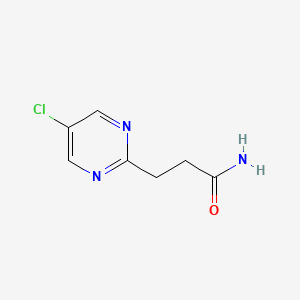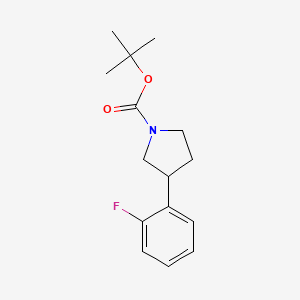
1-Boc-3-(2-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(2-fluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-(2-fluorophenyl)pyrrolidine typically involves the reaction of 3-(2-fluorophenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-(2-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, facilitated by reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-Boc-3-(2-fluorophenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-Boc-3-(2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity and selectivity, while the Boc group provides stability during chemical transformations. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .
Comparison with Similar Compounds
3-(2-fluorophenyl)pyrrolidine: Lacks the Boc protecting group, making it more reactive.
1-Boc-3-phenylpyrrolidine: Similar structure but without the fluorine atom, affecting its chemical properties and biological activity.
1-Boc-3-(4-fluorophenyl)pyrrolidine: Fluorine atom positioned differently, leading to variations in reactivity and selectivity
Uniqueness: 1-Boc-3-(2-fluorophenyl)pyrrolidine is unique due to the specific positioning of the fluorine atom, which influences its electronic properties and interactions with biological targets. This makes it a valuable compound in the design of selective and potent pharmaceuticals .
Properties
Molecular Formula |
C15H20FNO2 |
|---|---|
Molecular Weight |
265.32 g/mol |
IUPAC Name |
tert-butyl 3-(2-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20FNO2/c1-15(2,3)19-14(18)17-9-8-11(10-17)12-6-4-5-7-13(12)16/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
HTYFVQOWVPPOFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13679538.png)
![3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13679539.png)
